

The Structure-Activity Relationship of Mcl-1 Inhibitor 18: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies.[1][2][3] Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent Mcl-1 inhibitor, compound 18, offering valuable insights for researchers in the field.

Core Quantitative Data

The development of **McI-1** inhibitor **18** involved systematic structural modifications to optimize its binding affinity and cellular potency. The following table summarizes the key quantitative data for compound **18** and its analogs, highlighting the impact of these modifications.



Compound	R1	R2	Mcl-1 Ki (nM)	NCI-H929 GI50 (nM)
10	Н	Н	0.28	180
15	ОМе	Н	0.14	120
16	Н	OMe	0.09	90
17	ОМе	OMe	0.11	37
18	ОМе	OMe	0.09	37
19	4,6- dimethylpyrimidin e	Н	0.12	45
20	2,4,6- trimethylpyrimidi ne	Н	0.15	50

Data compiled from a study on the discovery of Mcl-1 inhibitors.[4][5] The binding affinity was determined using a TR-FRET assay, and the cell growth inhibition (GI50) was measured in the Mcl-1-dependent NCI-H929 multiple myeloma cell line.

The data clearly demonstrates that the substitution pattern on the solvent-exposed region significantly influences the cellular activity. While maintaining a strong binding affinity to Mcl-1, the introduction of methoxy groups at the 4 and 5-positions, as seen in compound 18, resulted in a substantial improvement in cell growth inhibition, with a GI50 of 37 nM.[4] This suggests that these modifications may enhance cell permeability or other pharmacokinetic properties. Interestingly, replacing the dimethoxy-phenyl moiety with pyrimidine rings (compounds 19 and 20) maintained potent binding and cellular activity.[4]

Key Signaling Pathway

Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][6] Mcl-1 inhibitors, such as compound 18, competitively







bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade.[1]

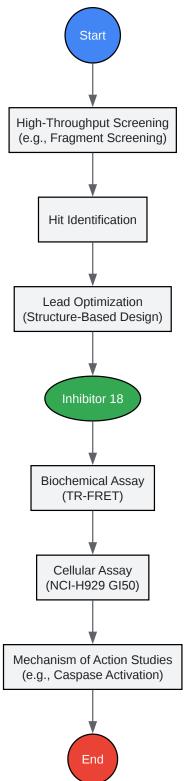


Cytosol Inhibitor_18 Caspase_Activation inhibits Apoptosis sequesters sequesters Mitochondrion Bak Bax activates oligomerization oligomerization MOMP release Cytochrome_c

Mcl-1 Signaling Pathway in Apoptosis



Workflow for Mcl-1 Inhibitor Characterization



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